molecular formula C12H20ClNO B3139076 [2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride CAS No. 476408-24-9

[2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride

Cat. No.: B3139076
CAS No.: 476408-24-9
M. Wt: 229.74
InChI Key: HNUXKNDYYAIKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride is a chemical compound with the molecular formula C12H19NO·HCl. It is known for its applications in various scientific research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride typically involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with ethylamine to produce [2-(2,6-Dimethylphenoxy)ethyl]ethylamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

[2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • [2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride
  • [2-(2,6-Dimethylphenoxy)ethyl]propylamine hydrochloride

Uniqueness

Compared to similar compounds, [2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride exhibits unique properties due to the presence of the ethylamine moiety, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)-N-ethylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-4-13-8-9-14-12-10(2)6-5-7-11(12)3;/h5-7,13H,4,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUXKNDYYAIKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=C(C=CC=C1C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
[2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
[2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
[2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
[2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
[2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.